(Nitromethyl)benzene
Overview
Description
(Nitromethyl)benzene, also known as α-nitrotoluene or nitrophenylmethane, is an organic compound with the chemical formula C₇H₇NO₂. It is a colorless to pale yellow liquid with a distinct aromatic odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry.
Mechanism of Action
Target of Action
(Nitromethyl)benzene, also known as α-Nitrotoluene , is an organic compound with the molecular formula C7H7NO2 . Its primary target is the benzene ring, a cyclic compound consisting of six carbon atoms .
Mode of Action
The mode of action of this compound involves the nitration of the benzene ring . Nitration occurs when one or more of the hydrogen atoms on the benzene ring is replaced by a nitro group, NO2 .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the degradation of aromatic compounds . The ability to assimilate new carbon sources evolves in bacteria, providing insight about two principal strategies for overcoming the metabolic block imposed by nitro-substituents on aromatic compounds .
Pharmacokinetics
It’s known that the compound’s molecular weight is 1371360 , which may influence its bioavailability and distribution within the body.
Result of Action
The result of the nitration process is the formation of nitrobenzene . Nitrobenzene is less reactive than the original benzene ring, and its formation slows down further reactions . The presence of more than one nitro group on the ring makes its reactions so slow that virtually no trinitrobenzene is produced under these conditions .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemical agents. Additionally, the presence of concentrated nitric acid and sulfuric acid facilitates the nitration process .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Nitromethyl)benzene can be synthesized through the nitration of toluene. The nitration process involves treating toluene with a mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature, typically not exceeding 50°C . The reaction is exothermic and requires careful temperature management to avoid the formation of by-products.
Industrial Production Methods
In industrial settings, the nitration of toluene is carried out in large reactors with efficient cooling systems to maintain the desired temperature. The reaction mixture is continuously stirred to ensure uniformity, and the product is separated and purified through distillation or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
(Nitromethyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrobenzoic acid.
Reduction: Reduction of this compound can yield aminomethylbenzene.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed
Oxidation: Nitrobenzoic acid
Reduction: Aminomethylbenzene
Substitution: Various substituted nitromethylbenzene derivatives depending on the specific reaction conditions.
Scientific Research Applications
(Nitromethyl)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
Nitrobenzene: Similar in structure but lacks the methyl group.
Toluene: Similar in structure but lacks the nitro group.
Benzylamine: Contains an amino group instead of a nitro group.
Uniqueness
(Nitromethyl)benzene is unique due to the presence of both a nitro group and a methyl group on the benzene ring. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
nitromethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZLOWPYUQHHCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074294 | |
Record name | .alpha.-Nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622-42-4 | |
Record name | Phenylnitromethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Nitromethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Nitromethyl)benzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3439 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | .alpha.-Nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 622-42-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (Nitromethyl)benzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/623BM52N8A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of substituents on the benzene ring affect the stability of the C-NO₂ bond in (nitromethyl)benzene derivatives?
A1: Computational studies using density functional theory (DFT) revealed that both electron-withdrawing and electron-donating substituents at the meta and para positions of this compound can significantly influence the C-NO₂ bond dissociation energy. [] Electron-withdrawing groups generally increase the bond strength, while electron-donating groups weaken it. This information is crucial for understanding the reactivity and potential applications of these derivatives in various chemical reactions.
Q2: Can this compound derivatives be used as building blocks for synthesizing heterocyclic compounds?
A2: Yes, this compound derivatives can act as precursors to nitrile oxides. [] In the presence of p-toluenesulfonic acid, primary nitro compounds like this compound undergo dehydration to generate nitrile oxides. These reactive intermediates can participate in 1,3-dipolar cycloadditions with dipolarophiles, leading to the formation of valuable heterocyclic compounds like isoxazolines and isoxazoles.
Q3: Are there any efficient synthetic routes for obtaining specific isomers of methoxy-substituted this compound?
A3: Yes, ring-methoxylated phenylnitromethanes can be efficiently prepared by reacting the dianions of methoxy benzeneacetic acids with methyl nitrate. [] This method allows for the controlled synthesis of specific isomers, which is valuable for studying the impact of substituent position on the reactivity and properties of these compounds.
Q4: Does this compound have any known applications in asymmetric synthesis?
A4: Research shows that this compound derivatives can participate in enantioselective reactions. [] For instance, aminocatalytic enantioselective 1,6-addition of (nitromethyl)benzenes to α, β, γ, δ-cyclic dienones has been reported. This demonstrates the potential of these compounds as versatile building blocks for constructing chiral molecules, which are essential in pharmaceutical and agrochemical industries.
Q5: Are there any known crystallographic studies on fluorinated derivatives of this compound?
A5: Yes, the crystal structure of 1,2,4,5-tetrafluoro-3,6-bisthis compound has been determined by X-ray crystallography. [] The molecule exhibits a center of inversion symmetry in its crystal structure. This information provides insights into the molecular geometry and packing arrangement of this compound in the solid state.
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